5-Bromo-2-allyloxybenzaldoxime
Description
5-Bromo-2-allyloxybenzaldoxime is a brominated aromatic compound featuring a benzaldehyde core substituted with a bromine atom at the 5-position, an allyloxy group at the 2-position, and an aldoxime functional group (-CH=N-OH). Bromine at the 5-position contributes electron-withdrawing effects, influencing electronic properties and substitution patterns .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2 |
InChI Key |
QUXREYUICQSXSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Allyloxy vs. Methoxy/Hydroxy Groups
Several 5-bromo derivatives with varying oxygen-containing substituents are listed in the Biopharmacule Speciality Chemicals catalog (Evidences 1 and 2). Key comparisons include:
Key Differences :
Functional Group Comparison: Aldoxime vs. Thiosemicarbazone
The crystal structure of 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone () provides insights into how functional groups influence molecular packing and reactivity:
Key Differences :
Heterocyclic Analogues: Benzimidazole Derivatives
5-Bromo-2-phenylbenzimidazole () highlights the impact of heterocyclic systems:
Key Differences :
- Benzimidazole derivatives are more lipophilic, favoring membrane penetration in biological systems, whereas aldoximes are polar and water-soluble .
- The allyloxy group’s alkene may confer photoactivity absent in benzimidazoles.
Research Implications and Gaps
While the provided evidence catalogs numerous 5-bromo derivatives (Evidences 1–2), direct data on 5-Bromo-2-allyloxybenzaldoxime (e.g., crystallography, spectroscopy) are lacking. Further studies should:
Characterize its crystal structure to compare packing efficiency with analogues like thiosemicarbazones .
Evaluate biological activity against similar brominated compounds (e.g., antifungal screens for benzimidazoles ).
Explore synthetic applications leveraging the allyloxy group’s reactivity.
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